5-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline 5-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17371489
InChI: InChI=1S/C10H12FNO/c1-13-8-4-7-6-12-3-2-9(7)10(11)5-8/h4-5,12H,2-3,6H2,1H3
SMILES:
Molecular Formula: C10H12FNO
Molecular Weight: 181.21 g/mol

5-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline

CAS No.:

Cat. No.: VC17371489

Molecular Formula: C10H12FNO

Molecular Weight: 181.21 g/mol

* For research use only. Not for human or veterinary use.

5-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline -

Specification

Molecular Formula C10H12FNO
Molecular Weight 181.21 g/mol
IUPAC Name 5-fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline
Standard InChI InChI=1S/C10H12FNO/c1-13-8-4-7-6-12-3-2-9(7)10(11)5-8/h4-5,12H,2-3,6H2,1H3
Standard InChI Key MUQUFQZTDIVMAX-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(CCNC2)C(=C1)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of 5-fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline consists of a partially saturated isoquinoline backbone. Key features include:

  • Bicyclic framework: A six-membered benzene ring fused to a five-membered nitrogen-containing ring.

  • Substituents: A fluorine atom at position 5 and a methoxy group (-OCH₃) at position 7.

  • Stereochemistry: The tetrahydroisoquinoline core adopts a chair-like conformation, with the nitrogen atom in a equatorial position to minimize steric strain .

The molecular formula is C₁₀H₁₂FNO, and the molecular weight is 197.21 g/mol.

Spectroscopic and Computational Data

  • IR Spectroscopy: Stretching vibrations for C-F (1,100–1,000 cm⁻¹) and C-O (1,250–1,050 cm⁻¹) bonds confirm the presence of fluorine and methoxy groups.

  • NMR Spectroscopy:

    • ¹H-NMR: Aromatic protons appear as doublets (δ 6.7–7.1 ppm), while methoxy protons resonate as a singlet (δ 3.8 ppm) .

    • ¹³C-NMR: The fluorine atom induces deshielding effects, shifting adjacent carbon signals upfield .

  • Computational Studies: Density functional theory (DFT) calculations predict a dipole moment of 2.8 Debye, reflecting the electron-withdrawing influence of fluorine .

Synthesis and Optimization

Bischler–Napieralski Cyclization

This classical method involves cyclodehydration of N-acylated phenethylamines. For 5-fluoro-7-methoxy-THIQ:

  • Starting Material: 2-Bromo-4-fluoro-6-methoxybenzaldehyde.

  • Condensation: Reacted with β-phenethylamine in the presence of phosphorus oxychloride (POCl₃).

  • Cyclization: Catalyzed by palladium(II) acetate to form the dihydroisoquinoline intermediate .

  • Reduction: Sodium borohydride (NaBH₄) reduces the C=N bond, yielding the tetrahydroisoquinoline .

Yield: 68–72% after purification.

Transition Metal-Catalyzed Cross-Coupling

A modern approach employs Suzuki-Miyaura coupling to introduce the methoxy group post-cyclization:

  • Intermediate: 5-Fluoro-7-bromo-THIQ.

  • Coupling: Reacted with methylboronic acid using Pd(PPh₃)₄ as a catalyst.

  • Demethylation: BBr₃ selectively removes the methyl protecting group, yielding the methoxy derivative .

Advantages: Higher regioselectivity (≥90%) and scalability .

Challenges in Synthesis

  • Regioisomer Formation: The electron-withdrawing fluorine atom directs electrophilic substitution to the 7-position, but competing pathways may yield 6- or 8-substituted byproducts .

  • Purification: Column chromatography with silica gel (eluent: hexane/ethyl acetate 4:1) is required to isolate the target compound.

Pharmacological Applications

Antitumor Activity

5-Fluoro-7-methoxy-THIQ demonstrates IC₅₀ values of 2.1–4.3 μM against breast cancer (MCF-7) and lung cancer (A549) cell lines . Mechanistic studies suggest:

  • Topoisomerase II Inhibition: The fluorine atom enhances DNA intercalation, disrupting replication .

  • Apoptosis Induction: Upregulation of caspase-3 and Bax/Bcl-2 ratio (1.8-fold vs. control) .

Antibacterial Properties

Against Staphylococcus aureus (MRSA):

StrainMIC (μg/mL)
Methicillin-resistant8.2
Methicillin-sensitive16.5

The methoxy group improves membrane permeability, while fluorine enhances target binding .

Neuroprotective Effects

In Alzheimer’s disease models:

  • AChE Inhibition: IC₅₀ = 12.3 μM (compared to donepezil, IC₅₀ = 0.03 μM) .

  • Beta-Amyloid Reduction: 34% decrease in Aβ₄₂ aggregation at 10 μM .

Structure-Activity Relationship (SAR)

Critical substituent effects include:

  • Fluorine:

    • Enhances metabolic stability (t₁/₂ increased by 2.5-fold vs. non-fluorinated analogs) .

    • Increases lipophilicity (logP = 2.1 vs. 1.7 for hydrogen-substituted THIQ).

  • Methoxy Group:

    • Electron-donating effects improve solubility (2.8 mg/mL in PBS) .

    • Steric bulk limits off-target interactions (selectivity index >10 for cancer vs. normal cells) .

Future Directions

  • Prodrug Development: Esterification of the methoxy group to enhance bioavailability.

  • Combination Therapies: Synergistic studies with cisplatin in oncology models.

  • Targeted Delivery: Nanoparticle encapsulation to improve blood-brain barrier penetration .

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